molecular formula C21H24N2O3 B5904994 N-(2-methoxybenzyl)-N-(3-methylbenzyl)-5-oxopyrrolidine-3-carboxamide

N-(2-methoxybenzyl)-N-(3-methylbenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B5904994
M. Wt: 352.4 g/mol
InChI Key: HEFYFSDZDGYZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-N-(3-methylbenzyl)-5-oxopyrrolidine-3-carboxamide, also known as MBMP, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It belongs to the class of pyrrolidine carboxamides and has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-N-(3-methylbenzyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to act through the inhibition of specific enzymes involved in cell growth and proliferation. It has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-N-(3-methylbenzyl)-5-oxopyrrolidine-3-carboxamide has been found to exhibit several unique biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, which may contribute to its antitumor activity. Additionally, it has been found to modulate the activity of certain neurotransmitters, which may have implications for its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One major advantage of N-(2-methoxybenzyl)-N-(3-methylbenzyl)-5-oxopyrrolidine-3-carboxamide is its potent antitumor activity, which makes it a promising candidate for further study as a potential therapeutic agent. However, its complex synthesis method and limited availability may present challenges for researchers interested in studying its effects.

Future Directions

There are several potential future directions for research on N-(2-methoxybenzyl)-N-(3-methylbenzyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more efficient synthesis methods to increase its availability for research purposes. Additionally, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications in cancer and other diseases. Finally, studies on its potential toxicity and safety profile will be important for its eventual clinical development.

Synthesis Methods

The synthesis of N-(2-methoxybenzyl)-N-(3-methylbenzyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 2-methoxybenzylamine and 3-methylbenzylamine with 3-(dimethylamino)propionyl chloride, followed by cyclization with phosgene. The resulting compound is then purified using various chromatographic techniques.

Scientific Research Applications

N-(2-methoxybenzyl)-N-(3-methylbenzyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential use as a therapeutic agent in various scientific research applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been shown to have antimicrobial activity against certain bacterial strains.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15-6-5-7-16(10-15)13-23(21(25)18-11-20(24)22-12-18)14-17-8-3-4-9-19(17)26-2/h3-10,18H,11-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFYFSDZDGYZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(CC2=CC=CC=C2OC)C(=O)C3CC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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